Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-(methylamino)bicyclo[222]octane-1-carboxylate is a bicyclic compound featuring a unique structure that includes a methylamino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. This process is often carried out under metal-free, mild, and operationally simple conditions, providing good yields with excellent enantioselectivity . The reaction is mediated by an organic base, and the open transition state is deemed operative in this highly enantioselective process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for larger production needs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate is unique due to its methylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12-11-6-3-10(4-7-11,5-8-11)9(13)14-2/h12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHESPTXNJUPLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666469 |
Source
|
Record name | Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774487-83-1 |
Source
|
Record name | Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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